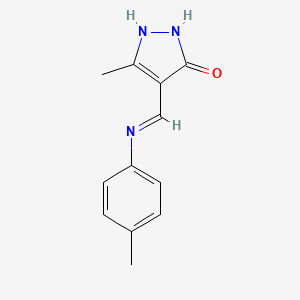
5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one, also known as MPTP, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons in the brain. MPTP was first discovered in the 1980s when a group of drug users in California developed severe Parkinson's disease-like symptoms after consuming a contaminated batch of a synthetic opioid. The discovery of MPTP's neurotoxic effects on the brain has led to extensive research into the mechanisms of Parkinson's disease and potential treatments for the condition.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
A study on the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines highlights the use of similar compounds in regioselective reactions. This research demonstrates the application of ultrasound-promoted synthesis, producing significant yields in short reaction times, illustrating the compound's utility in the development of heterocyclic chemistry and its potential for creating biologically active molecules (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Catalysis and Organic Synthesis
Another research avenue explores efficient synthesis methods for a variety of heterocyclic compounds, indicating the role of similar pyrazolone derivatives as intermediates or catalysts in organic synthesis. For instance, the use of potassium hydrogen phthalate in water showcases an environmentally benign, straightforward method for producing pyran-annulated compounds, highlighting the compound's significance in green chemistry and catalytic processes (Kiyani & Ghorbani, 2015).
Material Science and Coordination Chemistry
The synthesis and structural diversity of d^10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, including compounds related to the one , underline the material's importance in the field of coordination chemistry. This research offers insight into the design of chiral and achiral coordination polymers, emphasizing the compound's utility in constructing advanced materials with potential applications in catalysis, molecular recognition, or as part of functional materials (Cheng et al., 2017).
Biological Evaluation and Medicinal Chemistry
Research on novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, derived from related pyrazolone compounds, points to their significance in medicinal chemistry. Preliminary biological evaluations indicate these compounds' capability to suppress lung cancer cell growth, showcasing the potential therapeutic applications of pyrazolone derivatives in developing anticancer treatments (Zheng et al., 2010).
properties
IUPAC Name |
5-methyl-4-[(4-methylphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)13-7-11-9(2)14-15-12(11)16/h3-7H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUVSAGWQXGKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(NNC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2794401.png)
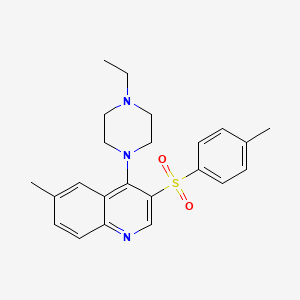
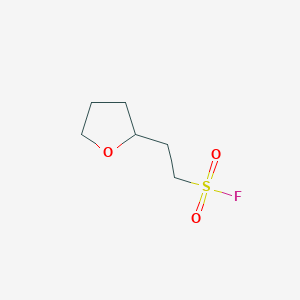
![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)
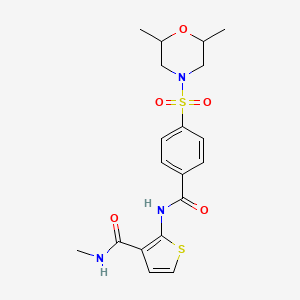
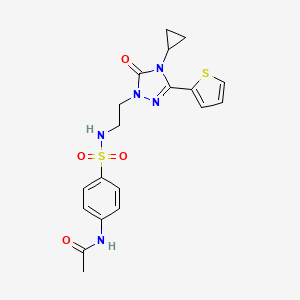
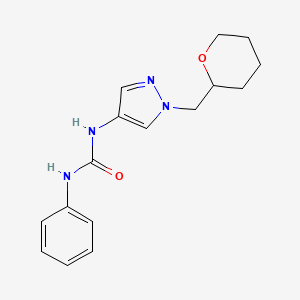

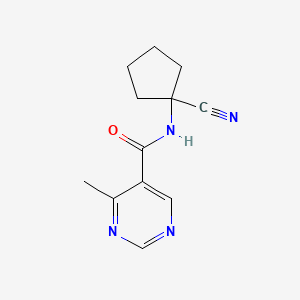
![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2794416.png)

![4-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2794418.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2794424.png)